2-Amino-6-chloro-5-methylpyrimidin-4-ol
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Overview
Description
2-Amino-6-chloro-5-methylpyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are crucial in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-5-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4,6-dichloropyrimidine with methylamine, followed by hydrolysis to introduce the hydroxyl group at the 4-position. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydropyrimidines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidines with potential biological activity.
Scientific Research Applications
2-Amino-6-chloro-5-methylpyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.
Industrial Chemistry: Acts as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it can act as an antagonist, blocking the receptor’s natural ligand from binding and activating the receptor.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-methylpyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-4,6-dihydroxypyrimidine
Uniqueness
2-Amino-6-chloro-5-methylpyrimidin-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring, which allows for diverse chemical reactivity and potential biological activity. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-amino-4-chloro-5-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H3,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBWYASWVVLEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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